N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide is a complex organic compound characterized by the presence of a tetrazole ring and an adamantane structure. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with its structural components.
The compound is classified under the category of tetrazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory activities. The specific chemical structure includes an adamantane moiety, which is often associated with neuroprotective effects and has been utilized in various pharmaceutical formulations, such as memantine for Alzheimer's disease treatment.
The synthesis of N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide typically involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular formula of N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide is , with a molecular weight of approximately 406.3187 g/mol. The compound features:
The structural representation can be depicted using SMILES notation: NC(=O)Cn1nnn(c1=O)c1ccc(cc1)C(=O)N(c2cccc(c2)C(F)(F)F)
.
The reactivity of N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide can be explored through various chemical transformations:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide is largely attributed to its interaction with biological targets such as enzymes or receptors involved in inflammatory pathways. Research indicates that tetrazole derivatives may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects against bacterial infections or inflammation.
The physical properties of N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
N-{4-[4-(carbamoylmethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}adamantane-1-carboxamide holds potential applications in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: